
3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine is not fully understood. However, it is believed to interact with specific enzymes and proteins, leading to changes in their activity or function. The compound has been shown to inhibit the activity of certain protein kinases and proteases, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that 3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine in lab experiments is its high purity and stability. The compound is easy to handle and can be stored for extended periods without degradation. However, one of the limitations of using the compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine. One area of research is the development of new drugs based on the compound's inhibitory properties. Additionally, the compound's potential as a catalyst in organic synthesis reactions could be further explored. Finally, the compound's anti-inflammatory properties could be studied in more detail to determine its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine is a promising compound with various applications in scientific research. Its synthesis method has been optimized to increase yield and purity, and it has been studied for its potential use in the development of new drugs, fluorescent probes, and catalysts. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine involves the reaction of 4-ethylbenzenesulfonyl chloride with difluoromethylazetidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine has various applications in scientific research. It has been used as a building block in the synthesis of bioactive compounds, including inhibitors of protein kinases and proteases. The compound has also been used in the development of fluorescent probes for imaging applications. Additionally, it has been studied for its potential use as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
3-(difluoromethyl)-1-(4-ethylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c1-2-9-3-5-11(6-4-9)18(16,17)15-7-10(8-15)12(13)14/h3-6,10,12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQDANTUELVGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((4-ethylphenyl)sulfonyl)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2946326.png)
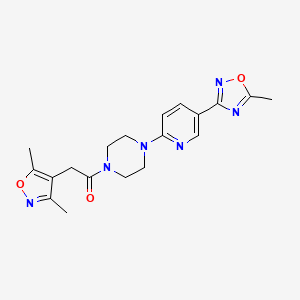
![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)
![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2946335.png)
![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)
![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2946338.png)
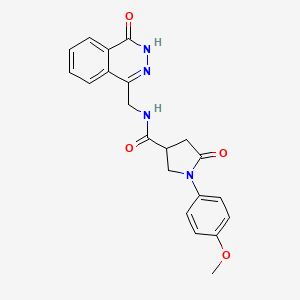
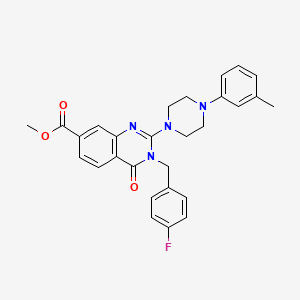
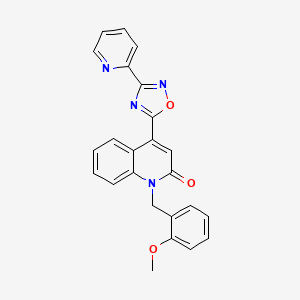
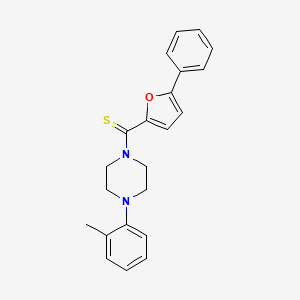
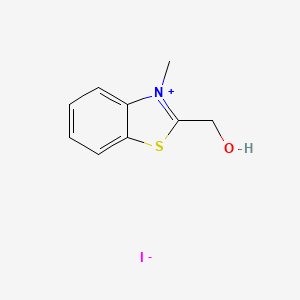
![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)